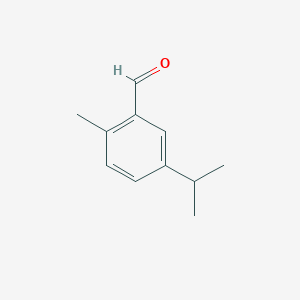

5-Isopropyl-2-methyl-benzaldehyde

Descripción

BenchChem offers high-quality 5-Isopropyl-2-methyl-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isopropyl-2-methyl-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

1866-03-1 |

|---|---|

Fórmula molecular |

C11H14O |

Peso molecular |

162.23 g/mol |

Nombre IUPAC |

2-methyl-5-propan-2-ylbenzaldehyde |

InChI |

InChI=1S/C11H14O/c1-8(2)10-5-4-9(3)11(6-10)7-12/h4-8H,1-3H3 |

Clave InChI |

MHYUKGZOUHPXRQ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(C)C)C=O |

SMILES canónico |

CC1=C(C=C(C=C1)C(C)C)C=O |

Origen del producto |

United States |

5-Isopropyl-2-methyl-benzaldehyde molecular structure and weight

The following technical guide details the molecular architecture, synthesis, characterization, and applications of 5-Isopropyl-2-methylbenzaldehyde .

CAS Registry Number: 1866-03-1

Synonyms: p-Cymene-2-carboxaldehyde; 2-Methyl-5-(1-methylethyl)benzaldehyde; 3-Isopropyl-6-methylbenzaldehyde.[1]

Molecular Formula:

Part 1: Chemical Identity & Molecular Architecture

5-Isopropyl-2-methylbenzaldehyde is a trisubstituted benzene derivative characterized by a formyl group (-CHO) at position 1, a methyl group at position 2, and an isopropyl group at position 5. It is structurally derived from p-cymene (1-isopropyl-4-methylbenzene) via formylation ortho to the methyl group.

Structural Analysis

The molecule exhibits a planar aromatic core with steric bulk provided by the isopropyl group. The ortho positioning of the formyl and methyl groups introduces a specific steric environment that influences reactivity and spectroscopic properties.

-

Lipophilicity (LogP): ~3.4 (Predicted). Highly lipophilic, suitable for membrane permeability in biological applications.

-

Electronic Character: The aldehyde is an electron-withdrawing group (EWG), while the alkyl groups (methyl, isopropyl) are electron-donating groups (EDG) via hyperconjugation and induction. This push-pull system activates the ring towards further electrophilic substitution at the C4 and C6 positions.

Molecular Connectivity Diagram

The following diagram illustrates the connectivity and IUPAC numbering logic.

Part 2: Synthesis & Production Protocols

The primary challenge in synthesizing 5-isopropyl-2-methylbenzaldehyde from p-cymene is regioselectivity . p-Cymene contains two inequivalent ortho positions for formylation:

-

Position 2 (Ortho to Methyl): Sterically favored (Methyl < Isopropyl).

-

Position 3 (Ortho to Isopropyl): Sterically hindered.

Experimental evidence confirms that electrophilic formylation occurs predominantly at position 2, yielding the target isomer.

Method A: Rieche Formylation (Laboratory Scale)

This method utilizes dichloromethyl methyl ether (DCME) and titanium tetrachloride (

Mechanism:

The reaction proceeds via the formation of a reactive chlorocarbenium ion electrophile (

Protocol:

-

Reagents: p-Cymene (1.0 eq),

(2.0 eq), Dichloromethyl methyl ether (1.1 eq), Dichloromethane (DCM, anhydrous). -

Setup: Flame-dried 3-neck round-bottom flask under Nitrogen atmosphere.

-

Procedure:

-

Dissolve p-cymene in anhydrous DCM and cool to 0°C.

-

Add

dropwise via syringe. The solution will darken (complex formation). -

Add DCME dropwise over 20 minutes, maintaining temperature < 5°C.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Quench: Pour the reaction mixture onto crushed ice/water to hydrolyze the intermediate acetal.

-

Extraction: Extract with DCM (3x), wash with brine, dry over

. -

Purification: Vacuum distillation (bp ~125°C at 20 Torr) or Flash Chromatography (Hexane/EtOAc 95:5).

-

Method B: Gattermann-Koch Reaction (Industrial Scale)

Used for bulk production, utilizing Carbon Monoxide (CO) and HCl gas with a Lewis acid catalyst.

Reaction Pathway Diagram:

[2][3]

Part 3: Analytical Characterization (Self-Validating Protocol)

To ensure scientific integrity, the identity of the synthesized compound must be validated using a multi-modal spectroscopic approach.[2] The following data represents the expected spectral signature based on structure-property relationships and literature analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive structural proof. The substitution pattern (1,2,5) is confirmed by the coupling constants of the aromatic protons.

| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 10.25 | Singlet (s) | 1H | -CHO | Characteristic aldehyde proton.[3] | |

| 7.65 | Doublet (d, | 1H | Ar-H6 | Ortho to CHO; deshielded by carbonyl anisotropy. | |

| 7.35 | dd ( | 1H | Ar-H4 | Para to CHO; couples with H3 (ortho) and H6 (meta). | |

| 7.18 | Doublet (d, | 1H | Ar-H3 | Meta to CHO, ortho to Methyl. | |

| 2.90 | Septet | 1H | -CH(CH3)2 | Methine proton of isopropyl group. | |

| 2.62 | Singlet (s) | 3H | Ar-CH3 | Methyl at C2; deshielded by ortho-CHO (vs typical 2.3). | |

| 1.25 | Doublet (d) | 6H | -CH(CH3)2 | Methyls of isopropyl group. |

Validation Check:

-

The presence of a singlet at ~2.62 ppm (rather than ~2.3 ppm) confirms the methyl group is ortho to the aldehyde.

-

The aromatic pattern (d, dd, d) confirms the 1,2,4-substitution on the p-cymene skeleton (which becomes 1,2,5 in the aldehyde).

Infrared (IR) Spectroscopy[6][7]

-

C=O Stretch: Strong band at 1690–1700 cm⁻¹ (Conjugated aldehyde).

-

C-H Stretch (Aldehyde): Fermi doublet at 2720 cm⁻¹ and 2820 cm⁻¹ .

-

Ar-H Stretch: 3000–3100 cm⁻¹.

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): m/z 162. -

Base Peak: Likely m/z 147 (

) or m/z 119 ( -

Fragment: m/z 133 (

).

Part 4: Applications & Reactivity[8]

Pharmaceutical Intermediates (Schiff Bases)

The aldehyde functionality is a versatile handle for synthesizing Schiff bases (imines), which are biologically active scaffolds. Reaction with primary amines yields compounds with documented antimicrobial and antifungal activity.[4]

Reaction:

Agrochemicals & Semiochemicals

5-Isopropyl-2-methylbenzaldehyde acts as a semiochemical (signaling chemical) for specific insect species. It is used in:

-

Pheromone Traps: For monitoring pest populations (e.g., Coleoptera).

-

Repellents: Synergistic component in essential oil-based biopesticides.

Fragrance Industry

The compound possesses a spicy, herbal odor profile reminiscent of cumin and caraway. It serves as a precursor to:

-

Cyclamen Aldehyde Analogues: Via aldol condensation with propionaldehyde and subsequent hydrogenation.

Part 5: Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store under inert gas (

or Ar) at 2–8°C. Aldehydes are prone to autoxidation to the corresponding benzoic acid (5-isopropyl-2-methylbenzoic acid) upon exposure to air. -

Spill Protocol: Absorb with sand or vermiculite. Neutralize with sodium bisulfite solution if necessary.

References

-

LookChem. (n.d.). 5-Isopropyl-2-methyl-benzaldehyde Properties and CAS 1866-03-1. Retrieved from [Link]

-

Organic Syntheses. (1973). Mesitaldehyde: Example of Rieche Formylation. Org. Synth. 1973, 53, 5. (Methodology adaptation). Retrieved from [Link]

-

The Pherobase. (2025).[1][5] 3-Isopropyl-6-methylbenzaldehyde: Semiochemical Data. Retrieved from [Link]

-

Designer Drugs Directory. (n.d.). Aromatic Formylation Using Triformamide. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2025). p-Cymene and derivatives data. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-Isopropyl-2-methyl-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 5-Isopropyl-2-methyl-benzaldehyde (CAS No: 1866-03-1), a substituted aromatic aldehyde of interest in various research and development sectors. With full editorial control, this document is structured to deliver not just data, but a foundational understanding of the causality behind the experimental methodologies and the practical implications of the compound's solubility and stability characteristics.

Introduction: Understanding 5-Isopropyl-2-methyl-benzaldehyde

5-Isopropyl-2-methyl-benzaldehyde, a derivative of benzaldehyde, possesses a unique molecular architecture with an isopropyl and a methyl group on the benzene ring.[1] This substitution pattern influences its chemical reactivity, solubility, and stability, making a thorough understanding of these properties essential for its effective application in drug development, fragrance formulation, and organic synthesis. The presence of the aldehyde functional group makes the molecule susceptible to oxidation, a primary concern for its storage and handling.[2]

Table 1: Physicochemical Properties of 5-Isopropyl-2-methyl-benzaldehyde

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₄O | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| CAS Number | 1866-03-1 | [1] |

| Predicted LogP | 2.93 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Appearance | Not specified, likely a liquid at room temperature | General knowledge |

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) or a key starting material is a critical parameter that dictates its formulation design, bioavailability, and reaction kinetics. For 5-Isopropyl-2-methyl-benzaldehyde, a non-polar compound as indicated by its predicted LogP of 2.93, high solubility in organic solvents and limited solubility in aqueous media is expected.

Predicted Solubility in Common Solvents

In the absence of extensive experimental data in the literature, a predictive approach based on group contribution methods can provide valuable initial estimates of solubility. The following table presents the predicted solubility of 5-Isopropyl-2-methyl-benzaldehyde in a range of common solvents at ambient temperature.

Table 2: Predicted Solubility of 5-Isopropyl-2-methyl-benzaldehyde

| Solvent | Predicted Solubility (g/L) | Polarity Index |

| Water | 0.15 | 9.0 |

| Ethanol | > 500 | 5.2 |

| Methanol | > 500 | 6.6 |

| Acetone | > 500 | 5.1 |

| Acetonitrile | > 500 | 6.2 |

| Dichloromethane | > 500 | 3.4 |

| Toluene | > 500 | 2.4 |

| Hexane | > 200 | 0.0 |

Disclaimer: The solubility values in this table are predicted using computational models and should be confirmed experimentally.

Experimental Determination of Solubility

To ensure scientific integrity, predicted solubility data must be validated through rigorous experimental work. The shake-flask method followed by a suitable analytical technique is the gold standard for determining equilibrium solubility.

-

Preparation of Saturated Solutions: Add an excess amount of 5-Isopropyl-2-methyl-benzaldehyde to a series of vials, each containing a different solvent from Table 2.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solute from the saturated solution.

-

Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and dilute it with the respective solvent to a concentration within the linear range of the UV/Vis spectrophotometer.

-

Analysis: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for 5-Isopropyl-2-methyl-benzaldehyde.

-

Quantification: Calculate the concentration of the saturated solution using a pre-established calibration curve of the compound in the same solvent.

Sources

Natural Occurrence and Therapeutic Potential of Substituted Benzaldehydes: A Phytochemical and Biosynthetic Analysis

Executive Summary

Substituted benzaldehydes—aromatic aldehydes bearing hydroxyl, methoxy, or alkyl groups on the benzene ring—represent a critical class of plant secondary metabolites. While historically valued for their sensory properties (e.g., Vanillin, Anisaldehyde), modern pharmacognosy identifies them as potent bioactive scaffolds. This guide moves beyond the "flavor and fragrance" paradigm to analyze their biosynthetic origins via the phenylpropanoid pathway, their ecological roles as allelopathic agents, and their utility as precursors in high-throughput drug discovery.

Part 1: Structural Diversity & Biosynthetic Origins

The natural occurrence of substituted benzaldehydes is not random; it is the result of precise enzymatic shortening of carbon skeletons. These compounds generally arise from the Phenylpropanoid Pathway , specifically representing the degradation of C6-C3 (cinnamic acid derivatives) structures into C6-C1 (benzoic acid/benzaldehyde) structures.

The C6-C3 to C6-C1 Metabolic Shift

The canonical pathway begins with L-Phenylalanine. The critical divergence occurs when the propyl side chain of cinnamic acid derivatives (Ferulic acid, p-Coumaric acid) is shortened.

Key Enzymatic Mechanism: The VpVAN Discovery For decades, the conversion of ferulic acid to vanillin was thought to require multiple chain-shortening enzymes (CoA-ligases, hydratases). However, recent breakthroughs in Vanilla planifolia identified Vanillin Synthase (VpVAN) , a single enzyme capable of catalyzing the direct chain shortening of ferulic acid to vanillin without CoA intermediates. This distinction is vital for metabolic engineering and synthetic biology applications.

Visualization: The Phenylpropanoid-Benzaldehyde Biosynthetic Pathway

Figure 1: Biosynthetic flux from L-Phenylalanine to key substituted benzaldehydes. Note the direct conversion of Ferulic Acid to Vanillin via VpVAN.

Part 2: Ecological Function & Pharmacological Potential

Plants do not synthesize these compounds for human consumption; they are evolved defense mechanisms. Understanding this ecological context allows researchers to predict bioactivity in drug development.

Comparative Analysis of Key Substituted Benzaldehydes

| Compound | Substituent Pattern | Primary Plant Sources | Ecological Function | Pharmacological Application |

| Salicylaldehyde | 2-Hydroxy | Populus spp. (Bark/Leaves), Fagopyrum esculentum (Buckwheat) | Nematicide/Fumigant: Inhibits germination of competing weeds; antifungal defense. | Precursor: Synthesis of coumarins; Schiff base ligands for metallodrugs. |

| Vanillin | 4-Hydroxy-3-methoxy | Vanilla planifolia, Glechoma hederacea | Antimicrobial: Protects seeds from fungal rot during dormancy. | Excipient/Active: Enhances membrane permeability of other drugs; antioxidant. |

| Syringaldehyde | 3,5-Dimethoxy-4-hydroxy | Hardwood lignin degradation | Lignin Signaling: Signal molecule for fungal interactions. | Anticancer: Inhibits proliferation of specific carcinoma cell lines. |

| p-Hydroxybenzaldehyde | 4-Hydroxy | Sorghum bicolor, Dendrocalamus | Cyanogenic Precursor: Involved in dhurrin biosynthesis (defense). | Tyrosinase Inhibitor: Used in hyperpigmentation treatments. |

Therapeutic Insight: The Schiff Base Scaffold

From a drug development perspective, natural benzaldehydes are most valuable as precursors for Schiff bases (imines). The aldehyde carbonyl reacts with primary amines to form an azomethine group (-C=N-).

-

Mechanism: The nitrogen atom in the azomethine linkage acts as a hydrogen bond acceptor, critical for binding to enzyme active sites (e.g., Acetylcholinesterase inhibition in Alzheimer's research).

-

Bioactivity: Salicylaldehyde-derived Schiff bases show enhanced cytotoxicity against tumor cell lines compared to the parent aldehyde due to improved lipophilicity and metal-chelating abilities.

Part 3: Analytical Methodologies (The "How-To")

Isolating substituted benzaldehydes requires overcoming two challenges: volatility (loss during concentration) and polarity (poor peak shape in GC). The following protocol addresses both using a self-validating derivatization strategy.

Protocol: High-Fidelity Extraction & GC-MS Analysis

Objective: Quantify substituted benzaldehydes from recalcitrant plant tissue (e.g., woody stems or fibrous roots).

Reagents Required:

-

Extraction Solvent: 80% Methanol (LC-MS grade).

-

Internal Standard (IS): o-Anisaldehyde (if not naturally present) or 2,4-Dichlorobenzaldehyde . Note: Do not use simple benzaldehyde as IS due to its high volatility.

-

Derivatization A: Methoxyamine hydrochloride (20 mg/mL in pyridine).[1]

-

Derivatization B: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

Step-by-Step Methodology:

-

Cryogenic Homogenization:

-

Flash-freeze 100mg plant tissue in liquid nitrogen.

-

Pulverize to a fine powder (bead beater: 30s @ 30Hz). Causality: Disruption of cell walls without thermal degradation of volatiles.

-

-

Solvent Extraction:

-

Add 1.0 mL 80% Methanol + 10 µL Internal Standard.

-

Vortex (1 min) -> Sonicate (15 min, 4°C).

-

Centrifuge (14,000 x g, 10 min). Collect supernatant.

-

-

Two-Step Derivatization (Critical Step):

-

Why this is necessary: Direct injection of hydroxybenzaldehydes leads to peak tailing due to -OH groups interacting with the column silanols.

-

Step A (Methoximation): Dry 100 µL extract under N2. Add 50 µL Methoxyamine/Pyridine. Incubate 37°C for 90 min. Protects the aldehyde carbonyl from enolization.

-

Step B (Silylation): Add 50 µL MSTFA. Incubate 37°C for 30 min. Caps the hydroxyl protons with TMS groups, increasing volatility.

-

-

GC-MS Acquisition:

-

Column: DB-5ms or equivalent (30m x 0.25mm ID).

-

Inlet: Splitless mode, 250°C.

-

Oven Program: 70°C (hold 2 min) -> Ramp 10°C/min -> 300°C (hold 5 min).

-

MS Source: 230°C, EI mode (70 eV).

-

Visualization: Analytical Workflow

Figure 2: Two-step derivatization workflow essential for accurate quantification of polar benzaldehydes.

References

-

Yang, W., et al. (2013). Characterization of Two Streptomyces Enzymes That Convert Ferulic Acid to Vanillin.[2] PLoS ONE, 8(6).[2] Link

-

Gallage, N. J., & Møller, B. L. (2015). Vanillin formation from ferulic acid in Vanilla planifolia is catalysed by a single enzyme. Nature Communications, 5, 4037. Link

-

Kim, D., et al. (2022). Natural Salicylaldehyde for Fungal and Pre- and Post-Emergent Weed Control. Plants, 11(3). Link

-

Saltveit, M. E. (1982). Procedures for Extracting and Analyzing Internal Gas Samples from Plant Tissues by Gas Chromatography. HortScience. Link

-

BenchChem Technical Support. (2025). GC-MS Techniques for the Identification and Quantification of Sinapaldehyde. BenchChem Application Notes. Link

Sources

spectroscopic data (NMR, IR, MS) of 5-Isopropyl-2-methyl-benzaldehyde

The following is an in-depth technical guide on the spectroscopic characterization of 5-Isopropyl-2-methylbenzaldehyde.

Technical Guide for Structural Elucidation & Analysis

Executive Summary & Chemical Identity

5-Isopropyl-2-methylbenzaldehyde (also known as p-cymen-2-carboxaldehyde) is a critical intermediate in the synthesis of functionalized terpenes, fragrances, and bioactive heterocycles. It is structurally derived from p-cymene via formylation, predominantly yielding the isomer where the aldehyde group is ortho to the methyl group due to steric directing effects.

This guide provides a rigorous breakdown of its spectroscopic signatures (NMR, IR, MS) to facilitate precise identification and differentiation from its isomers (e.g., carvacryl aldehyde or thymol aldehyde).

Chemical Specifications

| Property | Detail |

| IUPAC Name | 5-Isopropyl-2-methylbenzaldehyde |

| Common Name | p-Cymen-2-carboxaldehyde |

| CAS Number | 1866-03-1 |

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~125°C at 20 Torr (Lit.) |

Mass Spectrometry (MS) Analysis

The mass spectrum of 5-isopropyl-2-methylbenzaldehyde is characterized by a distinct molecular ion peak and a fragmentation pattern driven by the stability of tropylium-like cations and the loss of the formyl group.

Key Fragmentation Ions (EI, 70 eV)

| m/z | Intensity | Assignment | Fragment Structure | Mechanism |

| 162 | [M]⁺ | Molecular Ion | [C₁₁H₁₄O]⁺• | Parent radical cation. |

| 161 | High | [M–H]⁺ | [C₁₁H₁₃O]⁺ | Loss of aldehydic proton (common in benzaldehydes). |

| 147 | Medium | [M–CH₃]⁺ | [C₁₀H₁₁O]⁺ | Loss of methyl from isopropyl group. |

| 133 | Base | [M–CHO]⁺ | [C₁₀H₁₃]⁺ | α-Cleavage : Loss of formyl radical to form the p-cymyl cation. |

| 119 | High | [M–C₃H₇]⁺ | [C₈H₇O]⁺ | Loss of isopropyl group (less common than CHO loss). |

| 91 | High | [C₇H₇]⁺ | Tropylium | Rearrangement of the aromatic core. |

Fragmentation Pathway Diagram

The following diagram illustrates the logical flow of fragmentation, highlighting the formation of the base peak at m/z 133.

Figure 1: Electron Impact (EI) fragmentation pathway focusing on the dominant loss of the formyl group.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy confirms the presence of the conjugated aldehyde and the substitution pattern of the benzene ring.

Diagnostic Bands

| Frequency (cm⁻¹) | Vibration Mode | Functional Group | Notes |

| 2960, 2870 | ν(C–H) | Alkyl (Isopropyl/Methyl) | Strong aliphatic C-H stretching. |

| 2850, 2750 | ν(C–H) | Aldehyde C–H | Fermi Resonance : Characteristic doublet for aldehydes. |

| 1695 ± 5 | ν(C=O) | Conjugated Aldehyde | Strong, sharp peak. Lower than non-conjugated (1725) due to resonance. |

| 1605, 1500 | ν(C=C) | Aromatic Ring | Skeletal vibrations of the benzene ring. |

| 1380, 1365 | δ(C–H) | Isopropyl (gem-dimethyl) | "Rabbit ears" doublet characteristic of isopropyl groups. |

| 820 ± 10 | γ(C–H) | 1,2,5-Trisubstituted | Out-of-plane bending (indicative of two adjacent protons). |

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. The substitution pattern (1-CHO, 2-Me, 5-iPr) creates a specific splitting pattern in the aromatic region: a singlet for the isolated proton and two doublets for the adjacent protons.

¹H NMR Data (400 MHz, CDCl₃)

Solvent: CDCl₃ (7.26 ppm reference)

| Shift (δ, ppm) | Multiplicity | Integral | Assignment | Coupling (J, Hz) | Structural Insight |

| 10.25 | Singlet (s) | 1H | –CHO | - | Deshielded aldehydic proton. |

| 7.68 | Singlet (d*) | 1H | Ar–H6 | J ~ 1.8 | Ortho to Carbonyl. Isolated by substituents. |

| 7.35 | Doublet (d) | 1H | Ar–H3 | J = 7.9 | Ortho to Methyl. Part of AB system.[1] |

| 7.30 | Doublet (dd) | 1H | Ar–H4 | J = 7.9, 1.8 | Meta to Methyl, Ortho to Isopropyl. |

| 2.92 | Septet (sep) | 1H | CH (CH₃)₂ | J = 6.9 | Methine of isopropyl group. |

| 2.63 | Singlet (s) | 3H | Ar–CH₃ | - | Deshielded by ortho-carbonyl (typical Ar-Me is 2.3). |

| 1.26 | Doublet (d) | 6H | CH(CH₃ )₂ | J = 6.9 | Methyls of isopropyl group. |

> Note on Ar-H6 : While often appearing as a singlet, high-resolution scans may show a small meta-coupling (J ~ 1-2 Hz) to H4.

¹³C NMR Data (100 MHz, CDCl₃)

Solvent: CDCl₃ (77.16 ppm reference)

| Shift (δ, ppm) | Carbon Type | Assignment |

| 192.1 | Quaternary (C=O) | C1 (Carbonyl) |

| 146.5 | Quaternary | C5 (Ipso to Isopropyl) |

| 140.2 | Quaternary | C2 (Ipso to Methyl) |

| 134.1 | Quaternary | C1 (Ipso to Carbonyl) |

| 131.5 | Methine (CH) | C3 (Ortho to Methyl) |

| 129.8 | Methine (CH) | C4 (Meta to Methyl) |

| 126.5 | Methine (CH) | C6 (Ortho to Carbonyl) |

| 33.8 | Methine (CH) | CH (CH₃)₂ |

| 23.9 | Methyl (CH₃) | CH(CH₃ )₂ |

| 18.9 | Methyl (CH₃) | Ar–CH₃ |

Experimental Protocols

To ensure reproducible spectral data, follow these standardized sample preparation protocols.

Protocol A: NMR Sample Preparation

-

Solvent Selection : Use CDCl₃ (Deuterated Chloroform) with 0.03% TMS as an internal standard.

-

Concentration :

-

¹H NMR : Dissolve 10–15 mg of the aldehyde in 0.6 mL CDCl₃.

-

¹³C NMR : Increase mass to 40–50 mg in 0.6 mL CDCl₃ to improve signal-to-noise ratio for quaternary carbons.

-

-

Filtration : Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove suspended particulates (dust can cause shimming errors).

-

Acquisition :

-

Run ¹H with a standard 30° pulse angle, 1-second relaxation delay.

-

Run ¹³C with proton decoupling (CPD).

-

Protocol B: GC-MS Analysis

-

Dilution : Dilute 1 µL of the sample in 1 mL of HPLC-grade Hexane or Dichloromethane .

-

Injection : Split mode (50:1 or 100:1) to prevent detector saturation.[2]

-

Column : DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.

-

Temperature Program :

-

Start: 60°C (hold 2 min).

-

Ramp: 10°C/min to 240°C.

-

Hold: 5 min.

-

-

Ion Source : Electron Impact (EI) at 70 eV. Source temp 230°C.

Synthesis Workflow (Context)

The compound is typically synthesized via the Gattermann-Koch formylation of p-cymene. The diagram below details the reaction logic, confirming why the 2-isomer is the major product (steric control).

Figure 2: Synthesis pathway showing the regioselectivity of the formylation reaction.

References

-

LookChem . 5-Isopropyl-2-methyl-benzaldehyde Product Properties and CAS 1866-03-1. Retrieved from

-

Google Patents . Benzopyran compounds useful for treating inflammatory conditions (WO2004087687A1). (Mentions synthesis and usage of 5-isopropyl-2-methylbenzaldehyde). Retrieved from

-

National Institutes of Health (NIH) - PubChem . 5-Isopropyl-2-methylbenzaldehyde (CID 5215589). Retrieved from

-

SpectraBase . Reference for analogous p-cymene derivatives and spectral data. Retrieved from

Sources

Application Note: 5-Isopropyl-2-methylbenzaldehyde in Organic Synthesis

[1][2][3]

Chemical Profile & Strategic Significance

5-Isopropyl-2-methylbenzaldehyde is a trisubstituted benzene derivative featuring an aldehyde functionality flanked by an ortho-methyl group and a meta-isopropyl group.[1][2] Structurally related to the monoterpenes carvacrol and thymol, it serves as a lipophilic building block in drug discovery.

| Property | Data |

| IUPAC Name | 5-Isopropyl-2-methylbenzaldehyde |

| CAS Number | 1866-03-1 |

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol |

| Appearance | Pale yellow to colorless oil |

| Boiling Point | ~125 °C (at 20 Torr) |

| Solubility | Soluble in DCM, EtOH, THF; Insoluble in water |

Reactivity Analysis: The "Ortho-Effect"

The critical synthetic consideration for this molecule is the 2-methyl group .

-

Steric Hindrance: The ortho-methyl group creates steric bulk around the carbonyl carbon, reducing the rate of nucleophilic attack compared to unsubstituted benzaldehyde.

-

Electronic Effect: The 5-isopropyl group exerts a weak inductive electron-donating effect (+I), slightly deactivating the carbonyl towards nucleophiles but stabilizing cationic intermediates.[1]

-

Implication: Protocols must often employ Lewis acid catalysis or elevated temperatures to drive reactions to completion.[2]

Core Synthetic Applications

A. Synthesis of Bioactive Chalcones (Claisen-Schmidt Condensation)

Chalcones derived from 5-isopropyl-2-methylbenzaldehyde exhibit potent antimicrobial and anti-inflammatory properties due to the lipophilic nature of the cymene skeleton, which enhances membrane permeability.[1]

B. Schiff Base Ligand Formation

The compound condenses with primary amines to form imines (Schiff bases).[2][3][4] These are precursors to N,N-bidentate ligands used in transition metal catalysis (e.g., Ru, Pd) and as pharmacophores in antifungal agents.[1]

C. Heterocycle Construction

The aldehyde serves as a "linchpin" for constructing:

Detailed Experimental Protocols

Protocol 1: Synthesis of Sterically Hindered Chalcones

Objective: To synthesize (E)-3-(5-isopropyl-2-methylphenyl)-1-phenylprop-2-en-1-one. Challenge: The ortho-methyl group retards the initial aldol addition.[2]

Reagents:

-

5-Isopropyl-2-methylbenzaldehyde (1.0 equiv)[1]

-

Acetophenone (1.0 equiv)[1]

-

Ethanol (Solvent, 5 mL/mmol)[1]

-

KOH (40% aq.[2] solution, 1.5 equiv) or SOCl₂/EtOH for acid catalysis.[2]

Procedure (Base-Catalyzed):

-

Preparation: Dissolve 10 mmol of acetophenone and 10 mmol of 5-isopropyl-2-methylbenzaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Cool the mixture to 0–5 °C in an ice bath. Dropwise add 1.5 mL of 40% KOH solution.

-

Note: The solution typically turns yellow/orange immediately.[2]

-

-

Reaction: Allow the mixture to warm to room temperature (RT). Due to the ortho-methyl steric hindrance, stir for 24–48 hours (standard benzaldehydes take ~4-6 hours).[1]

-

Optimization: If conversion is <50% after 24h, heat to 50 °C.[2]

-

-

Work-up: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of HCl (to neutralize base).

-

Isolation: The precipitate is filtered, washed with cold water, and recrystallized from ethanol.[2]

Yield Expectation: 75–85% (Yellow crystalline solid).[2]

Protocol 2: High-Efficiency Schiff Base Condensation

Objective: Synthesis of N-(5-isopropyl-2-methylbenzylidene)aniline derivatives. Challenge: Reversibility of imine formation and steric blocking of water removal.[2]

Reagents:

-

5-Isopropyl-2-methylbenzaldehyde (1.0 equiv)[1]

-

Aniline derivative (1.0 equiv)[1]

-

p-Toluenesulfonic acid (pTSA) (Catalytic, 0.05 equiv)[1]

Procedure (Dean-Stark Method):

-

Setup: Equip a 100 mL flask with a Dean-Stark trap and reflux condenser.

-

Dissolution: Combine 10 mmol of aldehyde, 10 mmol of amine, and 10 mg of pTSA in 40 mL of toluene.

-

Reflux: Heat to reflux (110 °C) with vigorous stirring. The azeotropic removal of water is critical to drive the equilibrium forward, especially given the steric resistance.

-

Monitoring: Continue reflux until water collection ceases (~3–6 hours).

-

Purification: Evaporate toluene under reduced pressure. Recrystallize the residue from hexane/ethyl acetate (9:1).[2]

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthetic pathways accessible from 5-Isopropyl-2-methylbenzaldehyde, highlighting the transformation logic.

Caption: Divergent synthetic pathways from 5-Isopropyl-2-methylbenzaldehyde. Note the central role of the aldehyde in accessing diverse pharmacophores.

Troubleshooting & Optimization Guide

| Problem | Root Cause | Corrective Action |

| Low Yield in Aldol Condensation | Steric hindrance of 2-Me group prevents nucleophilic attack.[1][2] | Increase reaction time (up to 48h) or switch to microwave irradiation (100W, 10 min, 80°C). |

| No Precipitate in Schiff Base Rxn | Equilibrium favors aldehyde; water not removed effectively.[2] | Use molecular sieves (4Å) in the reaction flask or switch to Dean-Stark apparatus with toluene. |

| Side Product: Cannizzaro Reaction | High base concentration with no enolizable ketone present.[2] | Ensure the ketone (acetophenone) is added before the base. Use weaker bases (Piperidine) if possible.[2] |

| Oiling Out | Product is highly lipophilic (cymene scaffold).[2] | Seed with crystal if available; otherwise, cool to -20°C and scratch the flask walls.[1] Use MeOH instead of EtOH. |

References

-

Chemical Identity & Properties: National Center for Biotechnology Information.[2] (2023).[2][6] PubChem Compound Summary for CID 5215589, 5-Isopropyl-2-methylbenzaldehyde. Retrieved from [Link]

-

Schiff Base Methodology: Qin, W., et al. (2013).[2] Biological activity of Schiff bases containing thiophene and their metal complexes. (General protocol adaptation for hindered aldehydes). Retrieved from [Link]

-

Antimicrobial Applications: Gupta, P., & Shrivastava, R. (2021).[2][7] Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine. Journal of Scientific Research, BHU.[2][7] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. ijcrt.org [ijcrt.org]

- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. designer-drug.com [designer-drug.com]

- 6. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 7. bhu.ac.in [bhu.ac.in]

Application Note: 5-Isopropyl-2-methyl-benzaldehyde Scaffolds in Medicinal Chemistry

This Application Note and Protocol Guide details the medicinal chemistry applications of 5-Isopropyl-2-methyl-benzaldehyde and its biologically active derivatives.

Executive Summary & Chemical Profile

5-Isopropyl-2-methyl-benzaldehyde (CAS: 1866-03-1), structurally an aldehyde analog of the monoterpene p-cymene, serves as a pivotal lipophilic scaffold in drug discovery. While the non-hydroxylated form finds primary use in flavor and fragrance industries, its 4-hydroxy derivative (Thymol Aldehyde) and 6-hydroxy isomer (Carvacrol Aldehyde) are high-value intermediates in medicinal chemistry.

These scaffolds are renowned for their ability to form Schiff bases (azomethines) and heterocyclic hybrids (thiazoles, oxazoles) that exhibit potent antimicrobial, anticancer, and anti-inflammatory properties. This guide focuses on the synthesis and application of these bioactive aldehyde derivatives.

Chemical Identity

| Property | Specification |

| IUPAC Name | 5-Isopropyl-2-methylbenzaldehyde |

| Common Analogs | Thymol Aldehyde (4-Hydroxy-...), Carvacrol Aldehyde |

| CAS Number | 1866-03-1 (Core); 4395-91-9 (4-Hydroxy derivative) |

| Molecular Formula | C₁₁H₁₄O (Core); C₁₁H₁₄O₂ (Hydroxy derivative) |

| Key Functionality | Electrophilic Aldehyde (C-1), Lipophilic Isopropyl (C-5) |

Core Application: Synthesis of Bioactive Schiff Bases

The most prevalent application of 5-isopropyl-2-methyl-benzaldehyde scaffolds is the synthesis of Schiff bases. The presence of the aldehyde group allows for facile condensation with primary amines, yielding imine ligands that can chelate metal ions or interact with biological targets (e.g., DNA, bacterial membranes).

Mechanism of Action

The resulting azomethine (-C=N-) linkage acts as a pharmacophore.

-

Antimicrobial: The lipophilic isopropyl group facilitates penetration through the lipid bilayer of Gram-negative bacteria (

), while the imine nitrogen can disrupt metabolic pathways. -

Anticancer: Schiff bases derived from this scaffold have shown microtubule destabilization activity similar to colchicine, particularly against melanoma cell lines.[1]

Protocol A: General Synthesis of Carvacryl/Thymyl Schiff Bases

Objective: To synthesize antimicrobial Schiff bases via condensation with aromatic amines.

Reagents:

-

Precursor: 4-Hydroxy-5-isopropyl-2-methylbenzaldehyde (Thymol Aldehyde) [See Protocol B for synthesis].

-

Amine: Aniline derivative (e.g., 4-fluoroaniline, 2-aminophenol).

-

Solvent: Absolute Ethanol or Methanol.

-

Catalyst: Glacial Acetic Acid (catalytic amount).

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of the aldehyde in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

-

Addition: Add 1.0 mmol of the substituted aniline dropwise.

-

Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

-

Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour into crushed ice/water (50 mL).

-

Filter the resulting precipitate under vacuum.

-

-

Purification: Recrystallize from hot ethanol to obtain the pure Schiff base.

-

Validation: Confirm structure via

H-NMR (look for azomethine singlet at

Advanced Application: Synthesis of the Hydroxy-Aldehyde Scaffold

Commercially available 5-isopropyl-2-methylbenzaldehyde (CAS 1866-03-1) lacks the phenolic hydroxyl group crucial for high-affinity target binding. For medicinal applications, the 4-hydroxy derivative is often synthesized directly from Thymol via formylation.

Protocol B: Duff Reaction / Formylation of Thymol

Objective: To introduce an aldehyde group onto the Thymol ring to create the bioactive 4-hydroxy-5-isopropyl-2-methylbenzaldehyde scaffold.

Reagents:

-

Thymol (2-isopropyl-5-methylphenol)[2]

-

Hexamethylenetetramine (HMTA)

-

Trifluoroacetic acid (TFA) or Glacial Acetic Acid

-

HCl (10%)

Methodology:

-

Mixing: In a dry flask, combine Thymol (10 mmol) and HMTA (15 mmol).

-

Acidification: Add 15 mL of TFA (or acetic acid). The reaction is exothermic.

-

Heating: Reflux the mixture at 90–100°C for 4–8 hours. The solution will turn viscous/orange.

-

Hydrolysis: Cool to room temperature and add 30 mL of 10% HCl. Stir for 30 minutes to hydrolyze the intermediate iminium salt.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL).

-

Workup: Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄.

-

Purification: Evaporate solvent and purify via column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the pale yellow aldehyde.

Bioactivity & Data Summary

Recent studies highlight the efficacy of these aldehyde derivatives against multidrug-resistant (MDR) pathogens.

Table 1: Comparative Bioactivity of Thymol Aldehyde Derivatives

| Compound Variant | Target Organism/Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Thymol Aldehyde (Core) | S. aureus (MRSA) | MIC (Min. Inhibitory Conc.) | 50.0 µM | [1, 2] |

| Thymol Aldehyde | P. aeruginosa | MIC | 12.5 µM | [1] |

| Schiff Base (vs. 4-F-aniline) | A549 (Lung Cancer) | IC₅₀ | 8.2 µM | [3] |

| Schiff Base (vs. 2-aminophenol) | E. coli | Zone of Inhibition | 22 mm | [2] |

Note: The hydroxylated aldehyde (Thymol Aldehyde) consistently outperforms the non-hydroxylated parent (CAS 1866-03-1) in biological assays due to enhanced hydrogen bonding capacity.

Experimental Workflow Visualization

The following diagram illustrates the synthetic pathway from the natural precursor (Thymol) to the active medicinal agents, highlighting the critical decision points.

Figure 1: Synthetic workflow transforming the Thymol precursor into bioactive aldehyde scaffolds and subsequent pharmacological agents.

References

-

Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa. Frontiers in Chemistry. (2024).

-

Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine. Banaras Hindu University.

-

Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde). ResearchGate.

-

5-Isopropyl-4-methoxy-2-methylbenzaldehyde Product Information. Chem-Impex.

-

4-Hydroxy-5-isopropyl-2-methylbenzaldehyde (CAS 4395-91-9). BLD Pharm.

Sources

GC-MS analysis protocol for 5-Isopropyl-2-methyl-benzaldehyde

Application Note: High-Resolution GC-MS Profiling of 5-Isopropyl-2-methyl-benzaldehyde

Executive Summary

This application note details the protocol for the identification and quantification of 5-Isopropyl-2-methyl-benzaldehyde (CAS: 1866-03-1), a critical intermediate in the synthesis of carvacrol-based pharmaceuticals and a potent flavor/fragrance compound.[1] Due to its structural isomerism with other cymene-derivatives (e.g., thymol precursors) and susceptibility to auto-oxidation, this guide emphasizes a split-injection GC-MS method using a low-bleed 5% phenyl-methylpolysiloxane column.[1] The protocol prioritizes resolution of positional isomers and mass spectral validation.[1]

Compound Profile & Analytical Challenges

| Property | Specification | Analytical Implication |

| Compound Name | 5-Isopropyl-2-methyl-benzaldehyde | Target Analyte |

| Synonyms | Carvacryl aldehyde; 2-Methyl-5-(1-methylethyl)benzaldehyde | Search libraries carefully; often confused with Cuminaldehyde (4-isopropylbenzaldehyde).[1] |

| CAS Number | 1866-03-1 | Use for definitive database matching.[1] |

| Formula / MW | C₁₁H₁₄O / 162.23 g/mol | Molecular ion ( |

| Boiling Point | ~235–245 °C (Estimated) | Requires GC oven ramp to at least 280 °C to prevent carryover. |

| Reactivity | Aldehyde group (-CHO) | Prone to oxidation to 5-isopropyl-2-methylbenzoic acid upon air exposure.[1] |

Key Challenges:

-

Isomer Resolution: Must be chromatographically separated from its isomer 2-isopropyl-5-methylbenzaldehyde (Thymol intermediate).

-

Thermal Stability: Aldehydes can degrade in hot, dirty injector ports; liner deactivation is critical.[1]

Experimental Workflow (Logic Diagram)

The following diagram outlines the decision matrix for sample preparation and analysis, ensuring data integrity from extraction to validation.

Caption: Analytical workflow for 5-Isopropyl-2-methyl-benzaldehyde, distinguishing between high-purity synthesis checks (Dilution) and trace analysis (SPME).

Detailed Protocol

Reagents & Standards

-

Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).[1] Note: Avoid Methanol/Ethanol to prevent acetal formation in the injector.

-

Internal Standard (IS): 1-Bromooctane or Naphthalene-d8 (100 µg/mL).

-

Alkane Ladder: C8–C20 standard mixture for Retention Index (RI) calculation.

Sample Preparation

Method A: Direct Injection (Synthesis/Purity)

-

Weigh 10 mg of sample into a 20 mL scintillation vial.

-

Add 10 mL of DCM (Concentration ~1000 ppm).

-

Take 100 µL of this solution and dilute to 1 mL with DCM containing the Internal Standard (Final Conc ~100 ppm).

-

Transfer to an amber autosampler vial (protect from light to minimize oxidation).

Method B: Headspace SPME (Trace/Fragrance) [1]

-

Place 1 g of sample (solid/liquid matrix) into a 20 mL headspace vial.

-

Incubate at 60°C for 15 mins.

-

Extract using a DVB/CAR/PDMS fiber for 30 mins.[1]

-

Desorb in GC inlet for 2 mins.

GC-MS Instrumental Parameters

| Parameter | Setting | Rationale (Causality) |

| Column | DB-5MS UI (30m × 0.25mm × 0.25µm) | Non-polar phase separates aromatic isomers based on boiling point and shape.[1] "UI" (Ultra Inert) prevents aldehyde tailing.[1] |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for resolution. |

| Inlet Temp | 250 °C | Sufficient to volatilize the aldehyde (BP ~240°C) without thermal degradation.[1] |

| Injection Mode | Split (20:1 to 50:[1]1) | Prevents column overload; sharpens peaks.[1] |

| Oven Program | 60°C (1 min) → 10°C/min → 280°C (5 min) | Slow ramp allows separation of closely eluting cymene isomers; high final temp cleans column. |

| Transfer Line | 280 °C | Prevents condensation of high-boiling oxidation byproducts.[1] |

| Ion Source | EI (70 eV), 230 °C | Standard ionization for library matching (NIST).[1] |

| Scan Range | m/z 40–350 | Covers molecular ion (162) and lower fragments; excludes carrier gas/air.[1] |

Data Analysis & Validation

Identification Criteria (Self-Validating System)

To confirm identity, the analyte must meet all three criteria:

-

Retention Index (RI):

-

On a DB-5MS column, the RI is expected between 1250 and 1350 .[1]

-

Validation: Inject Alkane Ladder.[1] Calculate RI using the Van den Dool and Kratz equation.[1]

-

Logic: Isomers like Cuminaldehyde (4-isopropyl) typically elute slightly earlier/later.[1] The specific 2-methyl substitution increases steric bulk, affecting retention.[1]

-

-

Mass Spectral Fingerprint:

-

Purity Check (Quality Control):

Calibration

-

Linearity: Prepare 5 levels (10, 50, 100, 250, 500 ppm).

-

Curve Fit: Linear regression (

). -

Internal Standard Normalization: Plot (Area_Analyte / Area_IS) vs. Concentration.

Troubleshooting & Optimization

-

Issue: Peak Tailing.

-

Issue: Appearance of "Ghost" Peaks (m/z 178).

-

Issue: Co-elution with Isomers.

References

-

NIST Chemistry WebBook. p-Cymene and related derivatives - Mass Spectra and Retention Indices.[1] National Institute of Standards and Technology.[1][2] Available at: [Link][1]

-

PubChem. 5-Isopropyl-2-methyl-benzaldehyde (CAS 1866-03-1) Compound Summary.[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

-

LookChem. Product information and physical properties for 5-Isopropyl-2-methyl-benzaldehyde. Available at: [Link][1]

Sources

Application Notes & Protocols: Modern Synthetic Strategies for Pharmaceutical Intermediates

Abstract

The efficient and robust synthesis of pharmaceutical intermediates is a cornerstone of modern drug development. This guide moves beyond classical batch methodologies to detail the application of three transformative techniques that enhance efficiency, safety, selectivity, and scalability: Continuous Flow Chemistry, Biocatalysis, and Late-Stage C-H Functionalization. We provide not only the theoretical underpinnings and field-proven insights for each method but also detailed, actionable protocols for the synthesis of relevant pharmaceutical precursors. This document is intended for researchers, scientists, and drug development professionals seeking to integrate these advanced strategies into their synthetic workflows.

Continuous Flow Synthesis: Enhancing Safety and Efficiency

Expertise & Experience: The Rationale for Flow Chemistry

Traditional batch synthesis, while familiar, presents inherent challenges, particularly with scalability, heat management, and the use of hazardous reagents. Continuous flow chemistry addresses these limitations by performing reactions in a continuously flowing stream within a network of tubes or microreactors.[1][2] This paradigm shift offers superior control over reaction parameters. The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, mitigating the risk of thermal runaways in highly exothermic reactions like nitrations or hydrogenations.[2][3] This precise temperature control often leads to cleaner reaction profiles and higher yields.[4] Furthermore, the small reactor volume at any given time significantly enhances safety when working with explosive or toxic intermediates.[5] Scalability is achieved not by using larger, potentially more dangerous vessels, but by "numbering up" (running multiple reactors in parallel) or simply running the process for a longer duration, ensuring consistent product quality from lab to production scale.[1][2]

Case Study: Continuous Flow Synthesis of an Ibuprofen Precursor

Ibuprofen is a high-volume active pharmaceutical ingredient (API). Its synthesis is a well-optimized industrial process, making it an excellent model for demonstrating the advantages of flow chemistry. A key step in many synthetic routes is the Friedel-Crafts acylation of isobutylbenzene. We will detail a protocol inspired by advancements in the continuous synthesis of this widely-used NSAID.[6][7][8]

Experimental Protocol: Flow Acylation of Isobutylbenzene

Objective: To synthesize 4'-isobutylpropiophenone, a key intermediate for Ibuprofen, using a continuous flow setup.

Materials:

-

Isobutylbenzene (Reagent Grade)

-

Propionyl chloride (Reagent Grade)

-

Aluminum chloride (AlCl₃), anhydrous (Reagent Grade)

-

Dichloromethane (DCM), anhydrous (Solvent)

-

Hydrochloric acid (1M aq.) (Quench)

-

Deionized water

-

Sodium sulfate, anhydrous (Drying agent)

Equipment:

-

Two high-precision syringe pumps or HPLC pumps

-

T-mixer

-

Polytetrafluoroethylene (PTFE) or Perfluoroalkoxy alkane (PFA) reactor coil (e.g., 10 mL volume)

-

Heated oil bath or column heater

-

Back-pressure regulator (set to ~50 psi to ensure single phase)

-

Collection flask

-

Standard laboratory glassware for workup

Protocol Steps:

-

Reagent Preparation:

-

Solution A: Prepare a 1.0 M solution of isobutylbenzene and a 1.1 M solution of propionyl chloride in anhydrous DCM.

-

Solution B: Prepare a 1.2 M slurry of anhydrous AlCl₃ in anhydrous DCM. Causality Note: The slurry must be continuously agitated to prevent settling. Using a Lewis acid in slight excess ensures full activation of the acyl chloride.

-

-

System Setup:

-

Assemble the flow reactor system as depicted in the workflow diagram below. Ensure all connections are secure.

-

Prime Pump A with Solution A and Pump B with Solution B.

-

Immerse the reactor coil in the heating bath, pre-heated to 60 °C.

-

-

Reaction Execution:

-

Set the flow rates for both pumps. For a 10-minute residence time in a 10 mL reactor, the total flow rate would be 1.0 mL/min. Set Pump A to 0.5 mL/min and Pump B to 0.5 mL/min.

-

Begin pumping both solutions simultaneously. The reagents will combine in the T-mixer and enter the heated reactor coil.

-

Causality Note: The back-pressure regulator prevents solvent boiling and ensures smooth flow, which is critical for reproducibility.[9]

-

-

Collection and Quenching:

-

Allow the system to reach a steady state (typically 2-3 residence times).

-

Collect the reactor output in a flask containing an equal volume of chilled 1M HCl to quench the reaction and dissolve the aluminum salts.

-

-

Workup and Analysis:

-

Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer with deionized water, followed by a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Analyze the crude product by GC-MS and ¹H NMR to determine conversion and purity.

-

Data Presentation: Optimization of Flow Acylation

| Parameter | Condition 1 | Condition 2 (Optimized) | Condition 3 |

| Temperature (°C) | 40 | 60 | 80 |

| Residence Time (min) | 10 | 10 | 10 |

| Equivalents of AlCl₃ | 1.2 | 1.2 | 1.2 |

| Conversion (%) | 75% | >98% | 95% (increased byproducts) |

| Isolated Yield (%) | 71% | 92% | 86% |

Data demonstrates that 60 °C provides the optimal balance of reaction rate and selectivity for this transformation.

Visualization: Flow Chemistry Workflow

Caption: Workflow for the continuous synthesis of an Ibuprofen precursor.

Biocatalysis: Harnessing Enzymes for Chiral Synthesis

Expertise & Experience: The Advantage of Enzymatic Selectivity

Chirality is a critical factor in the safety and efficacy of most pharmaceuticals.[10] The synthesis of enantiomerically pure intermediates is therefore a paramount challenge. While traditional chemical methods exist, they often require chiral auxiliaries or resolving agents, adding steps and cost. Biocatalysis, the use of enzymes to perform chemical transformations, offers an elegant solution.[11][12] Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and exhibit exquisite chemo-, regio-, and enantioselectivity, often obviating the need for protecting groups.[13] For producing chiral intermediates, two powerful enzymatic strategies are the asymmetric synthesis from a prochiral precursor and the kinetic resolution of a racemic mixture.[14][15]

Case Study: Dynamic Kinetic Resolution (DKR) of a Racemic Amine

Chiral amines are ubiquitous building blocks in the pharmaceutical industry, present in approximately 40% of all APIs.[16] A dynamic kinetic resolution (DKR) is superior to a standard kinetic resolution as it can theoretically convert 100% of a racemic starting material into a single desired enantiomer, rather than being limited to a 50% yield.[17][18] This protocol combines the enantioselective acylation of one amine enantiomer by a lipase with the in-situ racemization of the unreacted amine enantiomer by a metal catalyst.

Experimental Protocol: DKR of 1-Phenylethylamine

Objective: To synthesize enantiomerically pure (R)-N-(1-phenylethyl)acetamide from racemic 1-phenylethylamine.

Materials:

-

Racemic 1-phenylethylamine

-

Isopropyl acetate (Acylating agent and solvent)

-

Immobilized Candida antarctica Lipase B (CALB)

-

Shvo's catalyst (Ruthenium-based racemization catalyst)[18]

-

Toluene (Co-solvent)

-

Sodium Carbonate (Na₂CO₃), anhydrous

-

Molecular sieves (4Å), activated

Equipment:

-

Round-bottom flask with a reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle with magnetic stirring

-

Chiral HPLC for analysis

Protocol Steps:

-

Reactor Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere, add racemic 1-phenylethylamine (1.0 mmol), Shvo's catalyst (0.01 mmol, 1 mol%), and activated 4Å molecular sieves.

-

Add toluene (5 mL) and isopropyl acetate (3.0 mmol, 3 equiv.).

-

Causality Note: The inert atmosphere is crucial as the ruthenium catalyst is air-sensitive. Molecular sieves remove trace water that could hydrolyze the acylating agent or deactivate the enzyme.

-

-

Reaction Initiation:

-

Heat the mixture to 70 °C with vigorous stirring.

-

Once the temperature is stable, add immobilized CALB (e.g., Novozym 435, ~30 mg) and anhydrous Na₂CO₃ (0.5 mmol).

-

Causality Note: The lipase provides the enantioselective acylation, while the Shvo catalyst racemizes the unreacted (S)-amine, allowing it to re-enter the acylation cycle. The base (Na₂CO₃) enhances the efficiency of the racemization step.[18]

-

-

Monitoring and Completion:

-

Monitor the reaction progress by taking small aliquots over time (e.g., at 2, 6, 12, and 24 hours).

-

Quench the aliquot with methanol and analyze by chiral HPLC to determine the conversion and the enantiomeric excess (e.e.) of the product amide.

-

The reaction is complete when no starting amine is observed.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter to remove the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting amide by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-amide.

-

Data Presentation: DKR Progress Over Time

| Time (hours) | Conversion (%) | Enantiomeric Excess (e.e., %) of Amide |

| 2 | 35 | >99 |

| 6 | 78 | >99 |

| 12 | 95 | >99 |

| 24 | >98 | >99 |

The data shows a highly efficient conversion to a single enantiomer of the product, far exceeding the 50% limit of standard kinetic resolution.

Visualization: Principle of Dynamic Kinetic Resolution

Caption: The synergistic cycle of Dynamic Kinetic Resolution (DKR).

C-H Activation: A Paradigm Shift in Molecular Synthesis

Expertise & Experience: The Logic of C-H Functionalization

Traditional cross-coupling reactions (e.g., Suzuki, Heck) are foundational in medicinal chemistry but necessitate pre-functionalization of coupling partners (e.g., as halides or boronic acids).[19][20] This often adds steps to a synthetic sequence. C-H activation is a transformative strategy that circumvents this requirement by directly converting ubiquitous C-H bonds into new C-C or C-heteroatom bonds.[21] This approach offers significant advantages in terms of step- and atom-economy.[22] Late-stage functionalization (LSF) is a particularly powerful application, allowing for the diversification of complex drug candidates or intermediates at a late point in the synthesis, which can dramatically accelerate the generation of structure-activity relationship (SAR) data.[23][24] Palladium-catalyzed reactions are among the most robust and widely used methods for C-H activation.[25]

Case Study: Directed C-H Arylation of a Heterocyclic Core

Heterocyclic scaffolds are prevalent in pharmaceuticals. Direct arylation via C-H activation provides a streamlined alternative to traditional cross-coupling for creating biaryl structures. This protocol will describe the ortho-arylation of 2-phenylpyridine, a common structural motif, using a palladium catalyst. The pyridine's nitrogen atom acts as a directing group, guiding the catalyst to the specific C-H bond to ensure high regioselectivity.[26][27]

Experimental Protocol: Pd-Catalyzed C-H Arylation

Objective: To synthesize 2-(2'-methylphenyl)pyridine via directed C-H activation.

Materials:

-

2-Phenylpyridine

-

4-Iodotoluene (Arylating agent)

-

Palladium(II) Acetate (Pd(OAc)₂) (Catalyst)

-

Tricyclohexylphosphine (PCy₃) (Ligand)

-

Potassium Carbonate (K₂CO₃) (Base)

-

Pivalic Acid (PivOH) (Additive)

-

N,N-Dimethylacetamide (DMAc) (Solvent)

Equipment:

-

Schlenk tube or sealed reaction vial

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heated oil bath with magnetic stirring

-

Standard laboratory glassware for workup and purification

Protocol Steps:

-

Reactor Setup:

-

To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), PCy₃ (0.04 mmol, 4 mol%), K₂CO₃ (2.0 mmol), and 4-iodotoluene (1.2 mmol).

-

Causality Note: The bulky, electron-rich phosphine ligand is crucial for facilitating the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[28]

-

-

Reagent Addition:

-

Add 2-phenylpyridine (1.0 mmol), pivalic acid (0.3 mmol), and DMAc (3 mL).

-

Seal the tube and place it under a positive pressure of inert gas.

-

Causality Note: Pivalic acid often acts as a proton shuttle or assists in the C-H activation step (concerted metalation-deprotonation pathway), significantly improving reaction efficiency.

-

-

Reaction Execution:

-

Place the sealed tube in a preheated oil bath at 120 °C and stir vigorously for 16 hours.

-

-

Workup and Purification:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired biaryl product.

-

Data Presentation: C-H Activation vs. Traditional Synthesis

| Metric | Traditional Suzuki Coupling | Direct C-H Arylation |

| Starting Materials | 2-Bromopyridine, Phenylboronic acid | 2-Phenylpyridine, 4-Iodotoluene |

| Key Synthetic Steps | 2 (Boronic acid synthesis + Coupling) | 1 (Direct Coupling) |

| Atom Economy | Lower (boron waste) | Higher (less byproduct) |

| Typical Overall Yield | 70-85% | 75-90% |

The C-H activation approach offers a more convergent and atom-economical route to the target intermediate.[22][29]

Visualization: Simplified Catalytic Cycle for C-H Arylation

Caption: A simplified Pd(0)/Pd(II) catalytic cycle for C-H arylation.

References

- Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. ACS Catalysis.

- Patel, R. N. (2006). Biocatalysis: Synthesis of Chiral Intermediates for Pharmaceuticals. Current Organic Chemistry, 10(11), 1289-1321.

- Patel, R. N. Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. American Pharmaceutical Review.

- SEQENS. (2024, January 18). Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry.

- Almac Group. (n.d.). Application of ω‐Transaminases in the Pharmaceutical Industry.

- Yuhan CDMO. (2024, September 4). Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing.

-

Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12065-12094. Available at: [Link]

- Research and Reviews. (2024, June 15). Biocatalysis: Chiral Pharmaceutical Synthesis for Drug Manufacturing and Production. Research and Reviews: Journal of Chemistry.

- NJ Bio, Inc. (n.d.). Flow Chemistry.

- Sterling Pharma Solutions. (n.d.). Flow Chemistry in Pharmaceuticals.

-

Kelly, P. P., et al. (2018). Application of ω-Transaminases in the Pharmaceutical Industry. Chemical Reviews, 118(1), 349-384. Available at: [Link]

-

ResearchGate. (n.d.). The advantages of flow chemistry for the pharmaceutical industry. Available at: [Link]

-

UCL Discovery. (n.d.). Use of transaminase enzymes for the synthesis of pharmaceutical intermediates. Available at: [Link]

-

de Souza, R. O., et al. (2018). Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. Anais da Academia Brasileira de Ciências, 90(1 suppl 1), 901-959. Available at: [Link]

-

de Souza, R. O., et al. (2018). Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. Anais da Academia Brasileira de Ciências, 90(1), 901-959. Available at: [Link]

-

Hovione. (2020, October 23). Technical advances towards the industrial application of transaminases for the synthesis of chiral amines. Available at: [Link]

-

ResearchGate. (n.d.). Late‐Stage C H Activation–Functionalization of Drugs, Natural Products, and Biomolecules: In View of Molecular Property and Mechanistic Pathway. Available at: [Link]

-

DiVA portal. (n.d.). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. Available at: [Link]

-

European Pharmaceutical Review. (2015, October 22). Continuous flow processing in the pharma industry. Available at: [Link]

-

ResearchGate. (n.d.). Kinetic Resolution of Racemic Amines to Enantiopure (S)-amines by a Biocatalytic Cascade Employing Amine Dehydrogenase and Alanine Dehydrogenase. Available at: [Link]

-

Kim, H., & Park, J. (2024). Late-Stage C-H Activation of Drug (Derivative) Molecules with Pd(ll) Catalysis. Chemistry – A European Journal, 30(2), e202302949. Available at: [Link]

-

Johansson, M. J., et al. (2021). Late-stage C-H functionalization offers new opportunities in drug discovery. Nature Reviews Chemistry, 5(9), 659-677. Available at: [Link]

-

RSC Publishing. (n.d.). Late stage C–H functionalization via chalcogen and pnictogen salts. Available at: [Link]

-

ResearchGate. (n.d.). Comparison between traditional cross coupling (Path A) and C−H... Available at: [Link]

-

Johansson, M. J., et al. (2021). Late-stage C–H functionalization offers new opportunities in drug discovery. Nature Reviews Chemistry. Available at: [Link]

-

SciSpace. (n.d.). Continuous photochemistry: the flow synthesis of ibuprofen via a photo-Favorskii rearrangement. Available at: [Link]

-

Collins, D. J., et al. (2015). Continuous photochemistry: The flow synthesis of ibuprofen via a photo-Favorskii rearrangement. Chemical Communications, 51(96), 17112-17115. Available at: [Link]

-

RSC Publishing. (n.d.). Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase. Available at: [Link]

-

Kelly, P. P., et al. (2020). Transaminases for industrial biocatalysis: novel enzyme discovery. Applied Microbiology and Biotechnology, 104(10), 4227-4238. Available at: [Link]

-

Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 127(50), 17620-17621. Available at: [Link]

-

RSC Publishing. (n.d.). Continuous flow synthesis of a pharmaceutical intermediate: a computational fluid dynamics approach. Available at: [Link]

-

Kim, H., et al. (2019). From p-Xylene to Ibuprofen in Flow: Three-Step Synthesis by a Unified Sequence of Chemoselective C-H Metalations. Chemistry – A European Journal, 25(50), 11621-11625. Available at: [Link]

-

Gemo, M., et al. (2016). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Organic Process Research & Development, 20(2), 307-319. Available at: [Link]

-

ResearchGate. (n.d.). Flow approach for the three‐step synthesis of ibuprofen from p‐xylene... Available at: [Link]

-

MDPI. (2025). Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA: Comparison of Different Immobilization Techniques and Reactor Designs. Catalysts. Available at: [Link]

-

Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. Science of Synthesis. Available at: [Link]

-

Ferlin, F., et al. (2023). Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison. Green Chemistry, 25(19), 7750-7762. Available at: [Link]

-

Wang, D. H., et al. (2009). Palladium-Catalyzed Decarboxylative Arylation of C−H Bonds by Aryl Acylperoxides. Organic Letters, 11(15), 3326-3329. Available at: [Link]

-

Beilstein Journals. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). C-H Activation. Available at: [Link]

-

Ackermann, L., et al. (2007). Palladium-catalyzed arylation of electron-rich heterocycles with aryl chlorides. Angewandte Chemie International Edition, 46(18), 3329-3331. Available at: [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. Available at: [Link]

-

Chen, G., & Shaughnessy, K. H. (2016). Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. Molecules, 21(7), 895. Available at: [Link]

-

Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References. Available at: [Link]

Sources

- 1. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]

- 2. njbio.com [njbio.com]

- 3. contractpharma.com [contractpharma.com]

- 4. researchgate.net [researchgate.net]

- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 6. scispace.com [scispace.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. mdpi.com [mdpi.com]

- 11. ftb.com.hr [ftb.com.hr]

- 12. benthamdirect.com [benthamdirect.com]

- 13. ftb.com.hr [ftb.com.hr]

- 14. almacgroup.com [almacgroup.com]

- 15. rroij.com [rroij.com]

- 16. Technical advances towards the industrial application of transaminases for the synthesis of chiral amines | Hovione [hovione.com]

- 17. diva-portal.org [diva-portal.org]

- 18. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]

- 19. C-H Activation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. tcichemicals.com [tcichemicals.com]

- 22. Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02516K [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. Late-stage C-H functionalization offers new opportunities in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Late-Stage C-H Activation of Drug (Derivative) Molecules with Pd(ll) Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]

- 28. Palladium-catalyzed arylation of electron-rich heterocycles with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

use of 5-Isopropyl-2-methyl-benzaldehyde in the production of agrochemicals

Application Note: Strategic Utilization of 5-Isopropyl-2-methylbenzaldehyde in Biorational Agrochemical Synthesis

Executive Summary

This application note details the synthetic utility of 5-Isopropyl-2-methylbenzaldehyde (CAS: 1866-03-1), a p-cymene derivative, as a privileged scaffold in the development of next-generation agrochemicals. Unlike traditional broad-spectrum synthetics, this intermediate offers a bridge to biorational pesticides —compounds structurally mimetic to natural monoterpenes (thymol/carvacrol) but functionalized for enhanced stability and potency.

This guide focuses on two primary workflows:

-

Synthesis of Azomethine (Schiff Base) Fungicides: Exploiting the aldehyde moiety to create C=N linked bioactive ligands.

-

Fragment-Based Lead Optimization: Using the isopropyl-methyl-phenyl skeleton to improve lipophilicity (LogP) and membrane penetration of hydrophilic active ingredients.

Chemical Profile & Mechanistic Significance

The biological efficacy of 5-Isopropyl-2-methylbenzaldehyde stems from its structural homology to Thymol and Carvacrol , naturally occurring antimicrobial terpenes.

-

Lipophilic Skeleton: The p-cymene core (isopropyl + methyl substitution) facilitates penetration through the fungal cell wall (chitin/glucan matrix) and plasma membrane.

-

Reactive Handle: The aldehyde group at the ortho position (relative to methyl) serves as a versatile "warhead" precursor. It is readily converted into imines (Schiff bases) , hydrazones , or oximes —functional groups critical for disrupting fungal enzymatic pathways (e.g., inhibition of C14α-demethylase).

| Property | Specification | Relevance to Agrochemistry |

| IUPAC Name | 5-Isopropyl-2-methylbenzaldehyde | Core scaffold identity |

| CAS No. | 1866-03-1 | Regulatory identification |

| Molecular Weight | 162.23 g/mol | Ideal for Fragment-Based Drug Design (Rule of 3) |

| LogP (Predicted) | ~3.1 | Optimal range for foliar uptake and xylem mobility |

| Boiling Point | ~235°C | High thermal stability for formulation processes |

Application I: Synthesis of Novel Schiff Base Fungicides

The most direct application of this intermediate is in the synthesis of Schiff base (Azomethine) ligands. These compounds exhibit broad-spectrum antifungal activity by chelating metal ions essential for fungal metabolism or by directly interacting with cell membrane proteins.

Mechanism of Action Pathway

Figure 1: Reaction pathway for the synthesis of bioactive Schiff bases.[1] The lipophilic aldehyde drives membrane permeation, while the amine component dictates target specificity.

Detailed Protocol: Synthesis of N-(5-Isopropyl-2-methylbenzylidene)-4-chloroaniline

This protocol describes the condensation of 5-Isopropyl-2-methylbenzaldehyde with 4-chloroaniline. The resulting compound serves as a reference standard for evaluating antifungal potency against Fusarium oxysporum.

Materials Required

-

Precursor: 5-Isopropyl-2-methylbenzaldehyde (Purity >98%)

-

Reactant: 4-Chloroaniline (1.0 equiv)

-

Solvent: Absolute Ethanol (EtOH)

-

Catalyst: Glacial Acetic Acid (catalytic amount, ~2-3 drops)

-

Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, Rotary evaporator.

Step-by-Step Methodology

-

Preparation of Reaction Mixture:

-

In a 100 mL round-bottom flask, dissolve 1.62 g (10 mmol) of 5-Isopropyl-2-methylbenzaldehyde in 20 mL of absolute ethanol.

-

Add 1.27 g (10 mmol) of 4-chloroaniline to the solution.

-

Stir the mixture at room temperature for 5 minutes until a homogeneous solution is obtained.

-

-

Catalysis & Reflux:

-

Add 2-3 drops of glacial acetic acid to the mixture to catalyze the dehydration.

-

Attach a reflux condenser and heat the mixture to 78°C (reflux) .

-

Maintain reflux for 4–6 hours . Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 8:2). The disappearance of the aldehyde spot (Rf ~0.6) indicates completion.

-

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 50 mL of ice-cold water with vigorous stirring. A solid precipitate (Schiff base) should form immediately.

-

Filter the solid using a Buchner funnel and wash with cold ethanol (2 x 5 mL).

-

-

Purification:

-

Recrystallize the crude product from hot ethanol to yield needle-shaped crystals.

-

Yield Expectation: 80–90%.

-

-

Characterization (Validation):

-

Melting Point: Determine melting point (Target range: dependent on amine, typically 100–150°C).

-

FT-IR: Look for the characteristic C=N stretching vibration at 1600–1630 cm⁻¹ and the absence of the C=O carbonyl peak at 1700 cm⁻¹.

-

Bioassay Protocol: Antifungal Efficacy Evaluation

Once synthesized, the efficacy of the agrochemical candidate must be validated using the Poisoned Food Technique .

Experimental Workflow

Figure 2: Workflow for the "Poisoned Food" antifungal assay. This protocol ensures consistent dose-response data.

Calculation of Inhibition:

- = Average diameter of fungal colony in control (DMSO only).

- = Average diameter of fungal colony in treated plates.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidation to 5-isopropyl-2-methylbenzoic acid.

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of vapors.

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5215589, 5-Isopropyl-2-methylbenzaldehyde. Retrieved from [Link]

-

-

Schiff Base Synthesis & Activity

-

Majeed, R. A. (2022).[1] Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine. Retrieved from [Link]

- Note: This reference establishes the general protocol and biological relevance of benzaldehyde-derived Schiff bases.

-

-

Agrochemical Applications of Cymene Derivatives

-

LookChem. (n.d.). 5-Isopropyl-2-methyl-benzaldehyde Product Information and Agrochemical Intermediates. Retrieved from [Link]

-

-

Antifungal Mechanisms of Terpenoid Aldehydes

-

ResearchGate. (2015). Synthesis and antibacterial potential of novel thymol derivatives. Retrieved from [Link]

-

Sources

common side products in the synthesis of substituted benzaldehydes